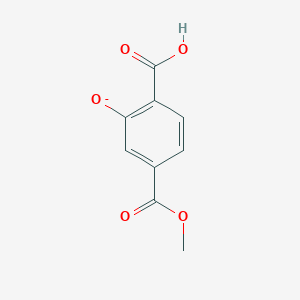
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with two methyl groups at positions 1 and 5, and two keto groups at positions 2 and 4
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione can be synthesized through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
科学研究应用
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
相似化合物的比较
Similar Compounds
1,3-Dimethyldihydropyrimidine-2,4(1h,3h)-dione: Similar structure but with methyl groups at positions 1 and 3.
1,5-Dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione: Similar structure but with additional hydrogenation at positions 3 and 4.
Uniqueness
1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern and the presence of two keto groups
属性
CAS 编号 |
6299-61-2 |
|---|---|
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC 名称 |
1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10) |
InChI 键 |
KKMULICUOLXREQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)



![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)


![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)




